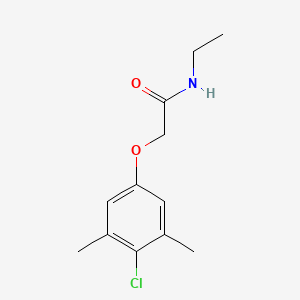![molecular formula C14H14F3N5O2 B5707816 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5707816.png)
4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in disease progression or cellular processes.
Biochemical and Physiological Effects
Studies have shown that 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine can induce various biochemical and physiological effects depending on the target and concentration used. Some of these effects include inhibition of cell proliferation, induction of apoptosis, modulation of immune responses, and alteration of cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine in lab experiments is its high potency and selectivity towards certain targets. However, one limitation is its potential toxicity and side effects, which may require careful optimization of experimental conditions and dosage.
Direcciones Futuras
There are several future directions for the study of 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine. Some possible areas of research include:
1. Further investigation of the mechanism of action and target specificity of this compound.
2. Development of new synthetic methods for the preparation of this compound and its analogs.
3. Exploration of its potential as a tool for the selective labeling and imaging of biomolecules.
4. Evaluation of its potential as a drug candidate for the treatment of various diseases.
5. Investigation of its potential as a building block for the synthesis of novel materials with unique properties.
Conclusion
In conclusion, 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs.
Métodos De Síntesis
The synthesis of 4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine involves the reaction of morpholine with 4-(trifluoromethyl)phenylhydrazine and acetyl chloride in the presence of triethylamine. The product is then treated with sodium azide and copper sulfate to yield the final compound.
Aplicaciones Científicas De Investigación
4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and cardiovascular disorders. In materials science, it has been explored for its potential use as a building block for the synthesis of novel materials with unique properties. In chemical biology, it has been studied for its potential as a tool for the selective labeling and imaging of biomolecules.
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c15-14(16,17)11-3-1-10(2-4-11)13-18-20-22(19-13)9-12(23)21-5-7-24-8-6-21/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSSFLSUAIYNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(morpholin-4-yl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)

![3-[(3,4-dimethoxybenzylidene)amino]-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5707759.png)

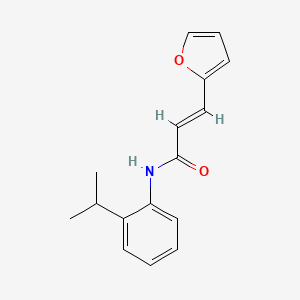
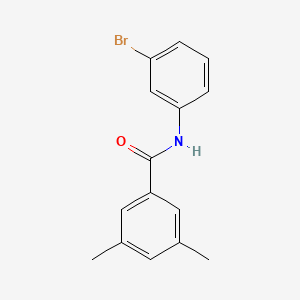
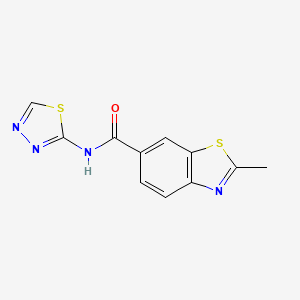

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B5707785.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5707797.png)
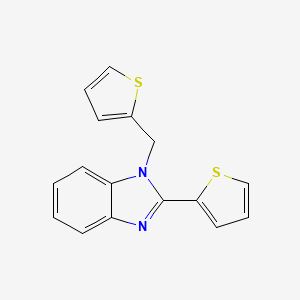
![N-cyclopropyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5707802.png)
